molecular formula C17H13ClN2O2S B11133031 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide

Cat. No.: B11133031
M. Wt: 344.8 g/mol
InChI Key: BWELSLYXVUPRDX-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and methoxybenzamide groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction between 4-chlorobenzaldehyde and thiosemicarbazide in the presence of an acid catalyst can yield the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: Due to its anti-inflammatory and anticancer activities, it is investigated for potential therapeutic applications.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 4-chlorophenyl and 4-methoxybenzamide groups enhances its antimicrobial and anticancer properties compared to other thiazole derivatives .

Properties

Molecular Formula

C17H13ClN2O2S

Molecular Weight

344.8 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C17H13ClN2O2S/c1-22-14-8-4-12(5-9-14)16(21)20-17-19-15(10-23-17)11-2-6-13(18)7-3-11/h2-10H,1H3,(H,19,20,21)

InChI Key

BWELSLYXVUPRDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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